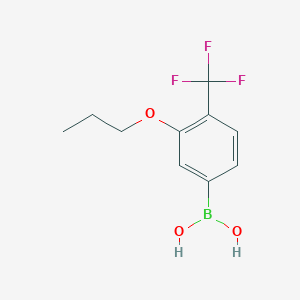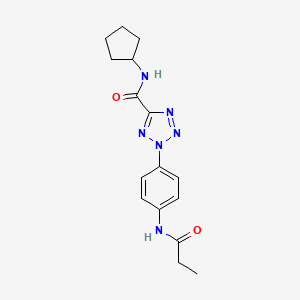
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with similar structures have been synthesized and tested for their antitumor activities. For instance, the synthesis and chemistry of novel broad-spectrum antitumor agents have been explored, with certain compounds showing curative activity against leukemia, suggesting a potential application of similar compounds in cancer therapy (M. Stevens et al., 1984). Additionally, new synthetic routes to the antitumor drug temozolomide have been investigated, highlighting the role of similar chemical frameworks in the development of cancer treatments (Yongfeng Wang et al., 1997).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, has seen the creation of new methods. For example, a novel one-step method to convert an amide into a tetrazole has been developed, showcasing the versatility of related chemical structures in synthesizing biologically relevant molecules (J. Duncia et al., 1991).
Antiallergic and Anticancer Studies
The synthesis and study of new compounds for their antiallergic and anticancer activities also form a significant part of the research landscape. Compounds within this chemical class have been evaluated for their potential to inhibit allergic reactions and demonstrate cytotoxicity against cancer cells, suggesting their utility in developing new therapeutic agents (R. Ford et al., 1986), (Ashraf S. Hassan et al., 2014).
Novel Synthetic Methods
Innovative synthetic methods utilizing similar compounds have been reported, including phosphitylation of primary carboxamides for the synthesis of peptide-oligonucleotide conjugates with acylphosphoramidate linkages, indicating the importance of such chemical structures in facilitating new synthetic routes (A. Grandas et al., 1995).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(propanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-2-14(23)17-12-7-9-13(10-8-12)22-20-15(19-21-22)16(24)18-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQKZDZYOWGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

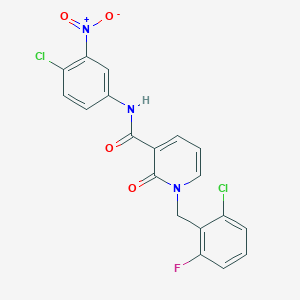
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)
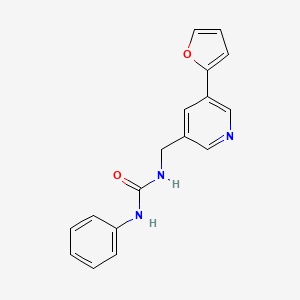

![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)
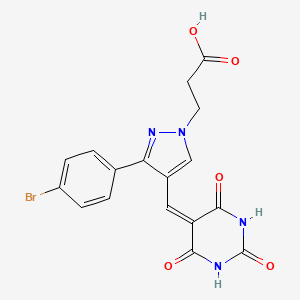

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)

